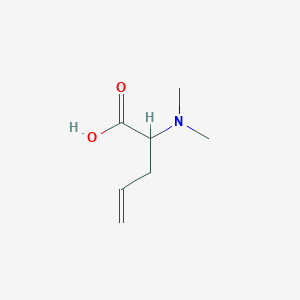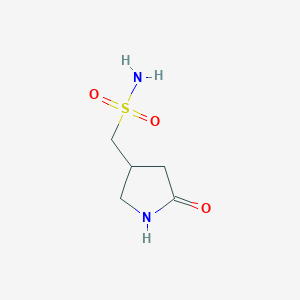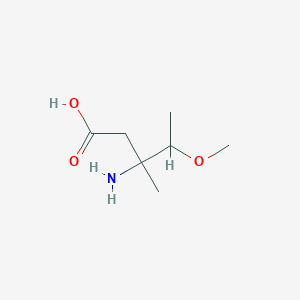
LongipedlignanG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LongipedlignanG is a naturally occurring lignan compound found in certain plant species Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanG typically involves the extraction of lignan precursors from plant sources followed by chemical modifications. One common method includes the use of organic solvents to extract lignan precursors, which are then subjected to various chemical reactions to form this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of lignan compounds from plant materials. The extracted compounds are then purified and chemically modified to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
LongipedlignanG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
LongipedlignanG has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Research has shown that this compound may have potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of LongipedlignanG involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. This compound also modulates specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Secoisolariciresinol: Another lignan compound with antioxidant properties.
Matairesinol: Known for its potential health benefits and presence in various plant species.
Pinoresinol: A lignan with similar chemical structure and biological activities.
Uniqueness of LongipedlignanG
This compound stands out due to its unique chemical structure, which imparts distinct antioxidant properties and potential therapeutic effects. Its ability to modulate specific signaling pathways and its wide range of applications in different fields make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C29H28O9 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O9/c1-15-22(38-27(31)16-8-6-5-7-9-16)18-11-20-23(37-14-36-20)25-21(18)29(13-35-25)17(12-28(15,2)32)10-19(33-3)24(34-4)26(29)30/h5-11,15,22,32H,12-14H2,1-4H3 |
InChI Key |
YNXZOVXUQCJFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)CC1(C)O)OCO3)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


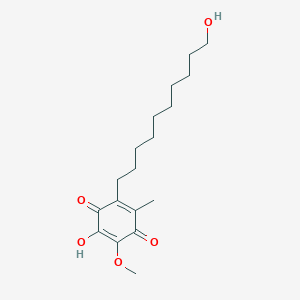
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
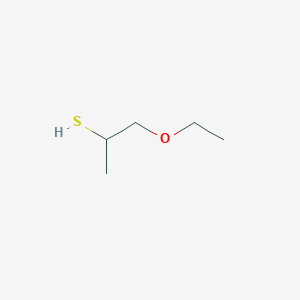
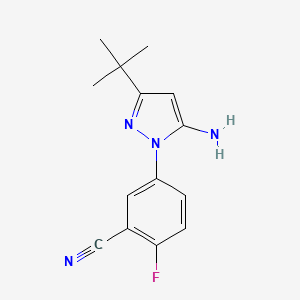
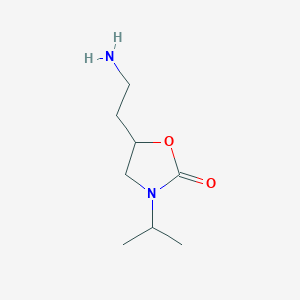
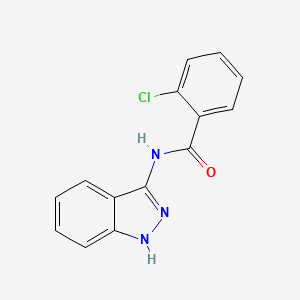
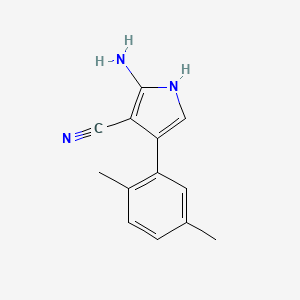
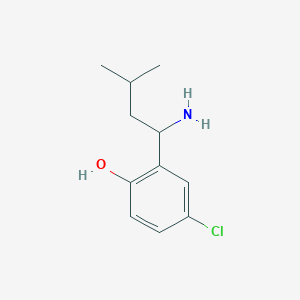
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
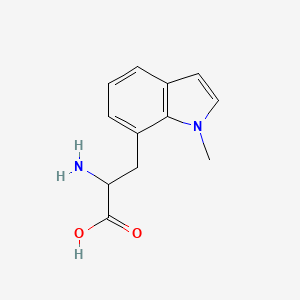
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
